molecular formula C26H23N5OS B2853732 N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide CAS No. 422533-88-8

N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

Cat. No. B2853732
CAS RN: 422533-88-8
M. Wt: 453.56
InChI Key: GOFVKZANRUUXOU-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is a key component of many natural and synthetic compounds with a wide range of biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole group can participate in electrophilic substitution reactions, and the amide group can undergo hydrolysis .

Scientific Research Applications

Antiplatelet Aggregation Activity

Compounds with indole-based derivatives, such as the one mentioned, have been studied for their potential to inhibit human platelet aggregation . This is particularly relevant in the development of new therapeutic agents for preventing thrombotic diseases. The structure-activity relationship analysis suggests that the bulk of the substituents at the indole N-1 position can significantly influence antiplatelet activity.

Synthesis of Novel Derivatives

The compound’s structure allows for the synthesis of novel derivatives by substitution at the N-1 position of indole-3-carboxaldehyde . These derivatives can be further tested for various biological activities, leading to the discovery of new drugs with potential therapeutic applications.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many indole-containing compounds interact with various enzymes and receptors in the body .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5OS/c32-25(27-14-13-19-16-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)15-29-24-21-6-2-4-8-23(21)30-26(33)31-24/h1,3,5,7,9-12,16,21,23-24,28-29H,2,4,6,8,13-15H2,(H,27,32)(H2,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVXKLQDFJQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NCC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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